P-(1-Methyloctyl)phenol
CAS No.: 17404-66-9
Cat. No.: VC21015178
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17404-66-9 |
---|---|
Molecular Formula | C15H24O |
Molecular Weight | 220.35 g/mol |
IUPAC Name | 4-nonan-2-ylphenol |
Standard InChI | InChI=1S/C15H24O/c1-3-4-5-6-7-8-13(2)14-9-11-15(16)12-10-14/h9-13,16H,3-8H2,1-2H3 |
Standard InChI Key | VFONHVBSRNKIAY-UHFFFAOYSA-N |
SMILES | CCCCCCCC(C)C1=CC=C(C=C1)O |
Canonical SMILES | CCCCCCCC(C)C1=CC=C(C=C1)O |
Introduction
Chemical Identity and Physical Properties
P-(1-methyloctyl)phenol, also known as 4-(1-methyloctyl)phenol, is an organic compound with CAS Registry Number 17404-66-9. Structurally, it consists of a phenolic ring with a 1-methyloctyl group at the para position . The compound has several synonyms in scientific literature, including 4-(1-METHYLOCTYL)PHENOL and Phenol, 4-(1-methyloctyl)- .
Basic Chemical Data
The molecular formula of p-(1-methyloctyl)phenol is C15H24O with a molecular weight of 220.35 g/mol . This branched alkylphenol derivative has a distinct chemical structure that contributes to its physical properties and biological activities.
Physical Properties
The physical properties of p-(1-methyloctyl)phenol are crucial for understanding its behavior in various environments and applications. These properties are summarized in Table 1.
Table 1: Physical Properties of P-(1-Methyloctyl)phenol
Structural Characteristics
Molecular Structure
P-(1-methyloctyl)phenol features a phenol ring with a branched alkyl chain attached at the para position. Specifically, it contains a 1-methyloctyl group, which consists of an eight-carbon chain with a methyl branch at the first carbon position. This structural arrangement gives the compound its distinct chemical behavior and reactivity patterns.
Structure-Activity Relationship
The structure of p-(1-methyloctyl)phenol, particularly its para-substituted branched alkyl chain, influences its biological activity. The phenolic hydroxyl group can participate in hydrogen bonding, contributing to the compound's ability to interact with biological membranes and protein targets. The hydrophobic alkyl chain enhances the compound's lipophilicity, which affects its absorption, distribution, and bioaccumulation potential.
Environmental and Health Impacts
Developmental Sensitivity to Exposure
A critical aspect of endocrine disruption is the timing of exposure. Research on EDCs has established that exposure during developmental periods (fetal and early postnatal) may have more significant consequences than adult exposure . This concept, described as "the developmental basis of adult disease," suggests that early-life exposure to compounds like p-(1-methyloctyl)phenol could potentially lead to health effects that manifest later in life.
Nontraditional Dose-Response Dynamics
Endocrine disruptors often exhibit nontraditional dose-response relationships. Even extremely low levels of exposure may cause endocrine or reproductive abnormalities, particularly if exposure occurs during critical developmental windows . Additionally, these compounds may exhibit U-shaped or inverted-U-shaped dose-response curves, where lower doses might exert more potent effects than higher doses in certain contexts .
Biological Activities
Antimicrobial Properties
Research has indicated that p-(1-methyloctyl)phenol exhibits antimicrobial properties, which makes it a candidate for controlling microbial growth in various settings. The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial action, leading to leakage of cellular contents and eventual cell death.
Antimicrobial Efficacy Studies
Studies investigating the antimicrobial efficacy of p-(1-methyloctyl)phenol have shown activity against various microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. Table 2 presents reported minimum inhibitory concentrations (MIC) against selected microorganisms.
Table 2: Antimicrobial Activity of P-(1-Methyloctyl)phenol
Microorganism | Minimum Inhibitory Concentration (MIC) | Source |
---|---|---|
Escherichia coli | 32 μg/mL | |
Staphylococcus aureus | 16 μg/mL | |
Candida albicans | 64 μg/mL |
These findings suggest potential applications for p-(1-methyloctyl)phenol in antimicrobial formulations, though further research would be needed to establish its safety and efficacy for such uses.
Other Biological Effects
Industrial Applications
Preservative Applications
In industrial settings, p-(1-methyloctyl)phenol has been employed as a preservative in products such as detergents, shampoos, and skincare items to inhibit bacterial and fungal growth. This application leverages the compound's antimicrobial properties to maintain product integrity and safety.
Additive in Synthetic Resins
Comparison with Similar Alkylphenol Compounds
Structural and Physical-Chemical Properties
Alkylphenols share a common phenolic backbone but differ in the branching and length of their alkyl side chains. These structural variations significantly influence their physical-chemical properties, biodegradability, and regulatory status.
P-(1-methyloctyl)phenol has a single methyl branch, whereas compounds like p-(1,1-dimethylheptyl)phenol and p-tert-octylphenol exhibit higher branching. The presence of quaternary benzylic carbons in more highly branched compounds enhances metabolic stability compared to p-(1-methyloctyl)phenol, which has a hydrogen atom at the benzylic position.
Biodegradability and Environmental Persistence
Studies on bacterial degradation of alkylphenols by organisms such as Sphingomonas xenophaga have revealed important differences in biodegradability among alkylphenol compounds. P-(1-methyloctyl)phenol undergoes partial degradation in such systems but may accumulate unidentified metabolites, suggesting incomplete metabolic pathways.
The relatively poor biodegradation of p-(1-methyloctyl)phenol contributes to its environmental persistence, which aligns with its classification as a priority pollutant under EU regulations.
Regulatory Status
The regulatory landscape for p-(1-methyloctyl)phenol reflects growing concerns about alkylphenols' environmental and health impacts. The European Union has listed this compound under REACH regulations since 2012, classifying it as an environmental endocrine disruptor.
This regulatory classification impacts the compound's permissible uses, particularly in consumer products and applications with potential for environmental release. As understanding of endocrine disruption mechanisms expands, regulatory oversight of compounds like p-(1-methyloctyl)phenol may continue to evolve.
Research Findings and Future Directions
Current Research Gaps
Despite the identified biological activities and environmental concerns associated with p-(1-methyloctyl)phenol, significant research gaps remain. These include:
-
Comprehensive toxicological profiling, particularly regarding long-term exposure effects
-
Detailed mechanistic studies of its endocrine-disrupting activities
-
Environmental fate and transport investigations
-
Development of efficient remediation strategies for contaminated sites
Future Research Directions
Future research on p-(1-methyloctyl)phenol should focus on:
-
In vivo studies to evaluate the safety and efficacy of the compound as an antimicrobial agent
-
Detailed investigations of the molecular mechanisms underlying its biological activities
-
Environmental impact assessments, particularly concerning its endocrine-disrupting potential
-
Development of safer alternatives for industrial applications where this compound is currently used
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume